molecular formula C24H18ClFN2O3 B2602482 (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE CAS No. 380475-66-1

(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE

Cat. No.: B2602482
CAS No.: 380475-66-1
M. Wt: 436.87
InChI Key: GFFPJHKWWDTVTQ-UHFFFAOYSA-N
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Description

This compound is a substituted propenamide featuring a cyano group (C≡N) at the α-position, a 3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl substituent on the β-carbon, and an N-(2-fluorophenyl)amide moiety. The (2E)-configuration indicates a trans-arrangement of the substituents across the double bond. The 4-chlorophenyl and 2-fluorophenyl groups may enhance lipophilicity and metabolic stability, while the methoxy groups could moderate polarity .

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c1-30-22-11-8-17(13-23(22)31-15-16-6-9-19(25)10-7-16)12-18(14-27)24(29)28-21-5-3-2-4-20(21)26/h2-13H,15H2,1H3,(H,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFPJHKWWDTVTQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the cyano and fluorophenyl groups under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives

Scientific Research Applications

(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related enamide derivatives reveals critical differences in substituents, physicochemical properties, and inferred biological activity:

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 3-[(4-Cl-C6H4)OCH2], 4-OCH3, 2-CN, N-(2-F-C6H4) Not provided Not provided Cyano group enhances electrophilicity; fluorophenyl improves metabolic stability
XCT790 3-OCH3, 4-[2,4-(CF3)2-C6H3-OCH2], N-(5-CF3-1,3,4-thiadiazol-2-yl) C23H16F9N3O2S 593.44 Thiadiazole ring with CF3 groups; high lipophilicity
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide 4-[(2-Cl-6-F-C6H3)OCH2], N-(4-OCH3-C6H4) C23H19ClFNO3 411.85 Lacks cyano group; 4-methoxyphenyl amide moderates polarity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-(isobutyl), N-(3-Cl-4-F-C6H3) C19H19ClFNO 331.81 Bulky isobutyl group; lower molar mass
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 4-[(2-Cl-6-F-C6H3)OCH2], N-[3-(NMe2)propyl] C21H24ClFN2O2 390.88 Tertiary amine enhances solubility in acidic environments

Key Observations:

In contrast, XCT790’s trifluoromethyl-thiadiazole moiety provides strong electron-withdrawing effects but may reduce solubility .

Aromatic Substituents: The 4-chlorophenyl methoxy group in the target compound offers steric bulk and lipophilicity compared to the 2-chloro-6-fluorophenyl methoxy in and .

Physicochemical Properties: The molecular weight of the target compound is likely higher than ’s 331.81 g/mol due to additional substituents (cyano, methoxy). The tertiary amine in ’s compound improves aqueous solubility via protonation, a feature absent in the target compound .

Biological Implications: The cyano group may enhance binding to kinases or G protein-coupled receptors (GPCRs) by acting as a hydrogen-bond acceptor, as seen in XCT790’s activity . Fluorine atoms in the target compound and –8 derivatives likely reduce metabolic degradation via cytochrome P450 enzymes.

Biological Activity

The compound (2E)-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-fluorophenyl)prop-2-enamide, a derivative of cinnamide, has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, highlighting its implications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of substituted phenyl derivatives under controlled conditions. The structural confirmation typically employs techniques such as NMR and X-ray crystallography to elucidate the molecular configuration and confirm the presence of functional groups.

Key Structural Features:

  • Cyanamide Group: Contributes to the compound's reactivity and biological activity.
  • Methoxy Substituents: Enhance lipophilicity and may influence pharmacokinetics.
  • Fluorophenyl Group: Potentially increases potency through electronic effects.

Biological Activity

The biological activities of this compound have been investigated in various studies. The compound exhibits several pharmacological properties, including:

  • Anticancer Activity:
    • Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of mitochondrial pathways and inhibition of cell proliferation.
    • Case Study: In vitro assays demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
  • Antimicrobial Properties:
    • The compound has displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
    • Research Findings: In a recent study, it was found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects:
    • Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

  • Inhibition of Key Enzymes: The compound may act as an inhibitor of specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways: It may affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 5 µM (breast cancer)
AntimicrobialMIC TestingEffective against E. coli
Anti-inflammatoryCytokine AssayReduced TNF-alpha levels

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